Vitamin D3 Sulfate Sodium Salt

Vue d'ensemble

Description

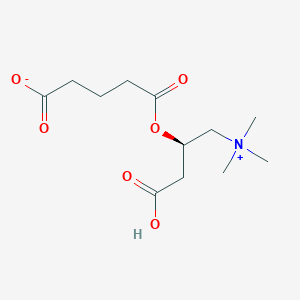

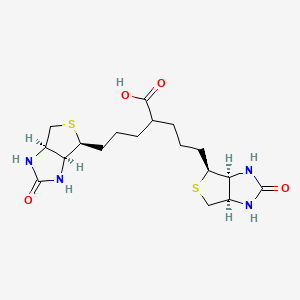

Cholecalciferol sulfate sodium salt, also known as Vitamin D3 sulfate, is a water-soluble form of Vitamin D3. It is a derivative of cholecalciferol (Vitamin D3) that has been modified to include a sulfate group, making it more soluble in water. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to its non-sulfated counterpart .

Mécanisme D'action

Target of Action

The primary target of Vitamin D3, also known as Cholecalciferol, is the Vitamin D Receptor (VDR) , which is a nuclear receptor found in numerous tissues throughout the body . The VDR plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Mode of Action

Vitamin D3 interacts with its target, the VDR, to regulate the expression of various genes. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption .

Biochemical Pathways

Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation, commonly found in sunlight . It is then hydroxylated in the liver to form 25-hydroxyvitamin D3, and subsequently in the kidneys to form the biologically active form, 1,25-dihydroxyvitamin D3 . This active form influences a wide range of physiological processes from bone health to immune function .

Pharmacokinetics

The pharmacokinetics of Vitamin D3 involves absorption, distribution, metabolism, and excretion (ADME). The 25-hydroxyvitamin D metabolite of cholecalciferol is absorbed to a greater extent than the nonhydroxy form of cholecalciferol . Liposomal formulations of Vitamin D3 have been shown to be more effective in elevating calcidiol concentration in serum .

Result of Action

The result of Vitamin D3’s action is the maintenance of calcium and phosphorus homeostasis, which is crucial for bone formation and maintenance . It also plays a role in cell proliferation, differentiation, and immune modulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vitamin D3. For instance, the latitude, season, time of day, skin color, age, clothing, and sunscreen use can affect the synthesis of Vitamin D3 in the skin . In terms of stability, metal ions and acidic conditions can destabilize Vitamin D3 in aqueous media, but these solutions can be stabilized after the addition of certain substances like ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid .

Analyse Biochimique

Biochemical Properties

Vitamin D3 Sulfate Sodium Salt interacts with various enzymes and proteins in the body. It is involved in the complex biochemical pathways of Vitamin D synthesis and metabolism . The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders, which supports the actions of 1α,25 (OH)2D at cellular and molecular levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hormonal metabolite of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Vitamin D3 administration improves unpredictable chronic mild stress (UCMS)-induced impairment of learning and memory in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. One key protein involved in transcellular transport of sulfate is the sodium-sulfate cotransporter NaSi-1, and previous studies suggest that vitamin D modulates sulfate homeostasis by regulating NaSi-1 expression .

Subcellular Localization

It is known that the vitamin D receptor (VDR) and the activation enzyme, CYP27B1, have been identified in numerous cell types not involved in calcium and phosphorus homeostasis , suggesting involvement in other body functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cholecalciferol sulfate sodium salt can be achieved by reacting commercial cholecalciferol with a pyridine-sulfur trioxide complex in pyridine. This reaction forms cholecalciferol sulfate, which is then reacted with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: Industrial production of cholecalciferol sulfate sodium salt follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of cholecalciferol with sulfur trioxide in the presence of pyridine, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cholecalciferol sulfate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of cholecalciferol sulfate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Cholecalciferol sulfate sodium salt has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Cholecalciferol (Vitamin D3): The non-sulfated form of Vitamin D3, less soluble in water compared to its sulfate derivative.

Calcifediol (25-hydroxyvitamin D3): A metabolite of cholecalciferol, used in the diagnosis and treatment of Vitamin D deficiency.

Calcitriol (1,25-dihydroxyvitamin D3): The active form of Vitamin D3, involved in calcium and phosphate metabolism.

Uniqueness: Cholecalciferol sulfate sodium salt is unique due to its enhanced water solubility and stability, making it more suitable for certain applications compared to its non-sulfated counterparts. Its ability to be directly absorbed without the need for metabolic conversion also adds to its distinct advantages .

Propriétés

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPJUMUSRXXKW-DRFPHCMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858568 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78392-27-5 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)